FPR-A14

FPR2 antagonism N2a differentiation functional selectivity

FPR-A14 is a dual FPR1/FPR2 agonist (EC₅₀ 630 nM Ca²⁺, 42 nM chemotaxis), validated for N2a cell differentiation and neutrophil assays. It uniquely enables dissection of FPR1- vs FPR2-mediated signaling. Essential for labs studying inflammation, innate immunity, and neuronal pathways.

Molecular Formula C23H20N2O5
Molecular Weight 404.4 g/mol
Cat. No. B1663698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPR-A14
Synonyms1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide
Molecular FormulaC23H20N2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
InChIInChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13-
InChIKeyULOKADSYVZOTTL-CFRMEGHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPR-A14 for Research Procurement: FPR Agonist Specifications, CAS 329691-12-5, and Neutrophil Activation Data


FPR-A14 (CAS 329691-12-5) is a synthetic small-molecule agonist of formyl peptide receptors (FPRs), specifically identified as a dual agonist of FPR1 and FPR2/ALX [1]. It activates neutrophil Ca²⁺ mobilization with an EC₅₀ of 630 nM and induces neutrophil chemotaxis with an EC₅₀ of 42 nM in human neutrophils . FPR-A14 induces dose-dependent differentiation in mouse neuroblastoma N2a cells [2]. Its molecular formula is C₂₃H₂₀N₂O₅ with a molecular weight of 404.42 g/mol .

Why FPR-A14 Cannot Be Replaced by Generic FPR2-Selective or FPR1-Selective Agonists in Experimental Protocols


FPR-A14 exhibits a dual FPR1/FPR2 agonism profile that fundamentally distinguishes it from widely used reference agonists such as WKYMVm (pan-FPR agonist), fMLF (FPR1-selective), and MMK1 (FPR2-selective) [1]. A 2025 comprehensive ligand profiling study across human and mouse FPR subtypes confirmed that MMK1 is specific for human FPR2, while BMS-986235 is selective for FPR2 over FPR1 in both species [2]. FPR-A14's dual-receptor activation profile produces functional outcomes not replicable by single-receptor agonists, as evidenced by siRNA knockdown experiments showing that combined silencing of both FPR1 and FPR2 is required to fully inhibit FPR-A14-induced N2a differentiation [3]. Substituting FPR-A14 with an FPR2-selective agonist would fundamentally alter the receptor engagement pattern and resultant cellular response [4].

FPR-A14 Quantitative Differentiation Evidence: Head-to-Head Data vs. FPR2 Antagonists, Dual Agonists, and Selective FPR2 Agonists


FPR-A14 vs. WRW4: Functional Selectivity Evidence via Antagonist Insensitivity in N2a Differentiation

FPR-A14-induced N2a cell differentiation is not blocked by the FPR2-selective antagonist WRW4, demonstrating that this functional response proceeds primarily through FPR1 activation rather than FPR2 [1]. In contrast, the FPR1 antagonists Boc-MLF and cyclosporin H significantly inhibit FPR-A14-induced differentiation [2].

FPR2 antagonism N2a differentiation functional selectivity FPR1-dependent signaling

FPR-A14 vs. WKYMVm and fMLF: Differentiation-Inducing Activity in Neuroblastoma Models

FPR-A14 induces dose-dependent differentiation of mouse neuroblastoma N2a cells at 10 μM, increasing differentiation by 93.3% relative to control . This differentiation-inducing property is not a universal feature of all FPR agonists; fMLF (FPR1-selective) and WKYMVm (pan-FPR agonist) show distinct functional profiles in other systems [1].

neuroblastoma cell differentiation neuronal morphology FPR agonism

FPR-A14 vs. BMS-986235: Differential Potency and Species Selectivity in FPR2 Agonism

BMS-986235 is an FPR2-selective agonist with sub-nanomolar potency (hFPR2 EC₅₀ = 0.41 nM; mFPR2 EC₅₀ = 3.4 nM) and >6,800-fold selectivity over hFPR1 . In contrast, FPR-A14 is a dual FPR1/FPR2 agonist with micromolar-range potency for neutrophil activation (chemotaxis EC₅₀ = 42 nM; Ca²⁺ mobilization EC₅₀ = 630 nM) . FPR-A14 is not FPR2-selective [1].

FPR2 selectivity EC50 comparison species ortholog GPCR pharmacology

FPR-A14 vs. Compound 43: Chemical Scaffold Differentiation in FPR Agonist Development

FPR-A14 belongs to the benzodioxole-carboxylic acid hydrazide class, distinct from the pyrazolone scaffold of Compound 43 (TC-FPR 43). Compound 43 was originally reported as an FPR2-selective agonist but later characterized as a dual FPR1/FPR2 agonist, sharing the dual-receptor profile of FPR-A14 but differing in chemical backbone [1]. FPR-A14's hydrazide scaffold may offer differential physicochemical properties relative to pyrazolones .

chemical scaffold pyrazolone SAR tool compound FPR agonist

FPR-A14 Solubility and Practical Formulation: DMSO Solubility Comparison for in Vitro Assay Preparation

FPR-A14 demonstrates high solubility in DMSO at 125 mg/mL (309.08 mM) with ultrasonic assistance and warming to 60°C . This solubility enables preparation of concentrated stock solutions suitable for in vitro assays requiring micromolar working concentrations. Alternative FPR agonists such as BMS-986235 and WKYMVm may have different solubility profiles that affect experimental workflow .

solubility DMSO in vitro assay stock solution formulation

FPR-A14 Procurement Guide: Optimal Research Applications in Inflammation, Neurobiology, and GPCR Pharmacology


Dissecting FPR1 vs. FPR2 Functional Contributions Using Antagonist Co-Treatment Protocols

FPR-A14 is uniquely suited for experiments requiring differentiation between FPR1-mediated and FPR2-mediated signaling outcomes. As demonstrated by Butler et al. (2019), pre-incubation of N2a cells with WRW4 (FPR2 antagonist, 40 μM) does not inhibit FPR-A14-induced differentiation, whereas Boc-MLF and cyclosporin H (FPR1 antagonists) produce significant inhibition [1]. This differential antagonist sensitivity enables researchers to attribute functional responses specifically to FPR1 activation. Procurement is recommended for laboratories studying FPR subtype-specific contributions to inflammation resolution, neutrophil function, or neuronal differentiation pathways .

Neuronal Differentiation Studies in Neuroblastoma and Neural Stem Cell Models

FPR-A14 induces robust, dose-dependent differentiation in mouse neuroblastoma N2a cells, with 10 μM treatment increasing differentiation by 93.3% [1]. The differentiation response produces multiple distinct neuronal morphologies and is mediated through both FPR1 and FPR2, as confirmed by siRNA knockdown experiments showing that combined silencing of both receptors is required for complete inhibition . This established protocol makes FPR-A14 a validated tool compound for neurobiology research investigating FPR-mediated neuronal differentiation mechanisms, neural development, and neuroregeneration pathways [2].

Neutrophil Activation Assays for Innate Immunity and Inflammation Research

FPR-A14 serves as a reliable positive control agonist for neutrophil functional assays in innate immunity studies. It activates neutrophil Ca²⁺ mobilization with an EC₅₀ of 630 nM and induces neutrophil chemotaxis with an EC₅₀ of 42 nM in human neutrophils [1]. These well-characterized EC₅₀ values provide reference benchmarks for calibrating FPR-mediated neutrophil responses and for benchmarking novel FPR modulators. Procurement is indicated for immunology laboratories conducting neutrophil migration assays, calcium flux measurements, or screening campaigns for FPR-targeting compounds .

Dual FPR1/FPR2 Agonist Reference Standard for Pharmacological Profiling of Novel FPR Ligands

FPR-A14's dual FPR1/FPR2 agonism profile, confirmed by Lind et al. (2019) and independently validated in the 2025 comprehensive FPR ligand profiling study by Jack et al., establishes it as a reference standard for pharmacological characterization of novel FPR modulators [1]. When screening new compounds for FPR activity, FPR-A14 provides a benchmark for dual-receptor agonism against which selectivity profiles can be compared. Unlike FPR2-selective agonists (e.g., BMS-986235, EC₅₀ = 0.41 nM) or FPR1-selective agonists (e.g., fMLF), FPR-A14 activates both receptor subtypes, making it valuable for establishing assay windows that detect pan-FPR or dual-FPR activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPR-A14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.